
(S)-(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol, also known as methyl alcohol, is a colorless liquid with a distinctive alcoholic odor. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is widely used as a solvent and preservative in pharmaceutical preparations .
Synthesis Analysis
Methanol can be synthesized using biomass-derived syngas . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .Molecular Structure Analysis
Methanol is a simple molecule with the formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl group .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be converted into formaldehyde and formic acid, both of which are toxic .Physical And Chemical Properties Analysis
Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor similar to that of ethanol .Scientific Research Applications
- Methanol is a crucial feedstock chemical used in the synthesis of other chemicals and products. It serves as a precursor for formaldehyde, acetic acid, acetic anhydride, dimethyl ether (via Methanol-to-Dimethyl Ether, MTD), olefins (via Methanol-to-Olefins, MTO), gasoline (via Methanol-to-Gasoline, MTG), aromatics (via Methanol-to-Aromatics, MTA), and dimethyl carbonate (via Methanol-to-dimethyl carbonate, MTC) .
- This approach aligns with circular economy principles, where methanol plays a central role in chemical synthesis .
- The (3S, 3’S) isomer is primarily found in Haematococcus algae, while the (3R, 3’R) isomer occurs in Xanthophyllomyces dendrorhous .
Methanol Production from Synthesis Gas
Clean Vehicle Fuel and Fuel Cells
Waste Circularity and Regenerative Robust Gasification
Antioxidant Properties
Biofuel and Energy Production
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBXJDYDGFFAPV-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

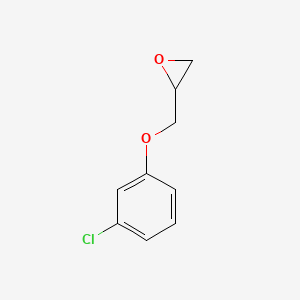
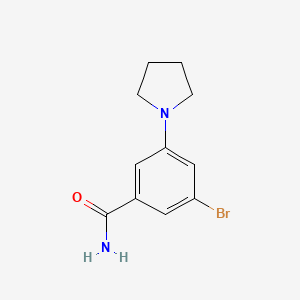
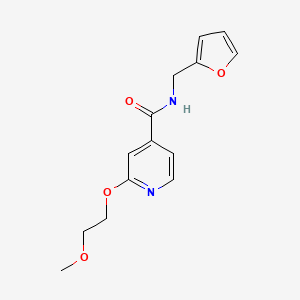
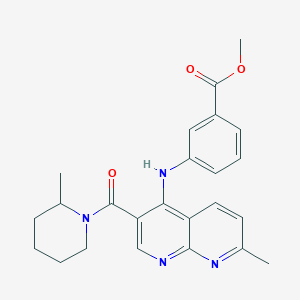
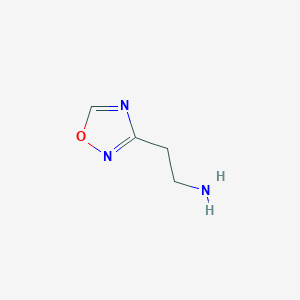



![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/no-structure.png)
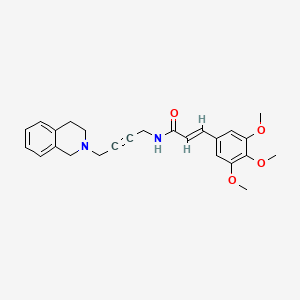

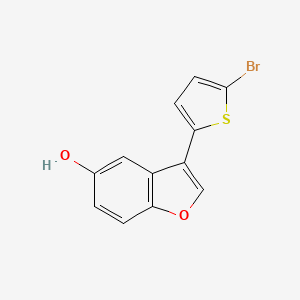
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2400737.png)
